3-(Chloromethyl)spiro[3.3]heptan-1-one
CAS No.:
Cat. No.: VC18269505
Molecular Formula: C8H11ClO
Molecular Weight: 158.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11ClO |
|---|---|
| Molecular Weight | 158.62 g/mol |
| IUPAC Name | 1-(chloromethyl)spiro[3.3]heptan-3-one |
| Standard InChI | InChI=1S/C8H11ClO/c9-5-6-4-7(10)8(6)2-1-3-8/h6H,1-5H2 |
| Standard InChI Key | BHOBPHAMOOHDSV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(C1)C(CC2=O)CCl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound is systematically named 1-(chloromethyl)spiro[3.3]heptan-3-one, reflecting its spirocyclic architecture. The molecular formula is C₈H₁₁ClO, with a molecular weight of 158.62 g/mol .
Structural Characterization
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Spiro Core: The spiro[3.3]heptane system consists of two fused three-membered rings sharing a central carbon atom, creating significant ring strain .
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Functional Groups: A ketone group at position 1 and a chloromethyl (-CH₂Cl) substituent at position 3 .
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Stereochemistry: The spiro junction imposes rigidity, limiting conformational flexibility, while the chloromethyl group introduces a reactive handle for further derivatization .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| InChI | InChI=1S/C8H11ClO/c9-5-6-4-7(10)8(6)2-1-3-8/h6H,1-5H2 | |
| InChIKey | BHOBPHAMOOHDSV-UHFFFAOYSA-N | |
| SMILES | C1CC2(C1)CC(Cl)C2=O | |
| XLogP3 (Lipophilicity) | 1.4 |
Synthesis and Reaction Pathways
Strain-Relocating Semipinacol Rearrangement
A breakthrough synthesis involves reacting 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes :
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Nucleophilic Addition: Lithiated bicyclobutanes attack cyclopropanones generated in situ from 1-sulfonylcyclopropanols.
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Intermediate Formation: Produces a 1-bicyclobutylcyclopropanol intermediate.
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Acid-Mediated Rearrangement: Treatment with MsOH or AlCl₃ induces a stereospecific -shift, yielding the spiro[3.3]heptan-1-one core .
Key Advantages:
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Regio- and Stereospecificity: Substituted cyclopropanones yield optically active 3-substituted derivatives (e.g., 85% ee for 3i) .
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Telescopic Process: Reactions proceed without isolating intermediates, enhancing efficiency .
Alternative Routes
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Cyclopropanation: Functionalization of preformed spiro[3.3]heptane scaffolds via chloromethylation .
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Post-Synthetic Modifications: The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) to generate diversely functionalized spirocycles .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: The spirocyclic framework mitigates strain-induced decomposition, but the ketone and chloromethyl groups remain reactive .
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Hydrolytic Sensitivity: The chloromethyl group is susceptible to hydrolysis under acidic or basic conditions, forming hydroxymethyl derivatives .
Spectroscopic Data
Applications in Medicinal Chemistry and Drug Design
Role in Inhibitor Development
Spiro[3.3]heptane motifs are prized for their:
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Conformational Restriction: Enhances binding affinity to target proteins (e.g., menin-MLL1 interaction inhibitors in patent WO2017207387A1) .
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Metabolic Stability: Reduced oxidative metabolism compared to linear analogs .
Case Study: Menin-MLL1 Interaction Inhibitors
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Structural Analogs: Spiro-condensed azetidine derivatives exhibit nanomolar affinity by occupying hydrophobic pockets .
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Chloromethyl Utility: Serves as a synthetic handle for introducing solubilizing groups (e.g., -OH, -NH₂) .
Material Science Applications
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Ligand Design: The chloromethyl group facilitates coordination to metal centers in catalysis .
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Polymer Chemistry: Spirocyclic monomers enhance thermal stability in high-performance polymers .
Future Directions and Research Opportunities
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